Ethane;hydroxy(oxo)vanadium

Beschreibung

Overview of Oxo- and Hydroxo-Vanadium Complexes in Chemical Research

Oxo- and hydroxo-vanadium complexes are a cornerstone of vanadium chemistry. The interconversion between a metal-oxo and a metal-hydroxo species is a fundamental process in many chemical and biological transformations. nih.gov These complexes are implicated as key intermediates in various oxidation reactions, including the industrial oxidation of butane (B89635) to maleic anhydride (B1165640) catalyzed by an oxovanadium(V) species. nih.gov

The reactivity of these complexes is a subject of intense research. For instance, studies on vanadium(IV) oxo-hydroxo complexes and their corresponding vanadium(V) dioxo complexes have provided insights into hydrogen atom transfer (HAT) reactions. nih.gov The isolation and characterization of both the metal-oxo and metal-hydroxo forms of a complex are rare but crucial for understanding their reactivity. nih.gov The stability and reactivity of these complexes are influenced by the nature of the other ligands attached to the vanadium center.

The structural chemistry of oxoperoxo complexes of vanadium(V) has also been extensively reviewed, highlighting the various monomeric, dimeric, and polymeric structures that can be formed. researchgate.net

Placement of Ethane (B1197151);hydroxy(oxo)vanadium within the Broader Context of Organovanadium Chemistry

Organovanadium chemistry is the study of compounds containing at least one carbon-to-vanadium bond. wikipedia.org These compounds are significant as catalysts, particularly in polymer chemistry. wikipedia.org The hypothetical "Ethane;hydroxy(oxo)vanadium" would be a member of this class due to the presence of a vanadium-ethyl bond.

Organovanadium compounds are known in various oxidation states, with +2, +3, +4, and +5 being common. wikipedia.org The presence of an oxo ligand is a frequent feature in organovanadium chemistry, distinguishing it from the organometallic chemistry of its neighboring elements. wikipedia.org The combination of an alkyl group (ethane), a hydroxyl group, and an oxo group on a single vanadium center would make "this compound" a fascinating example of a mixed-ligand organovanadium complex. The properties and reactivity of such a compound would be influenced by the interplay of the electronic and steric effects of these different ligands.

Research Trajectories and Academic Relevance of this compound Studies

While specific studies on "this compound" are not available, the research trajectories of related compounds highlight the potential academic relevance of such a species. The synthesis and characterization of new organovanadium complexes remain an active area of research. umn.edu For instance, well-defined organovanadium(III) complexes supported on silica (B1680970) have been shown to be active single-site catalysts for the hydrogenation of alkenes and alkynes. rsc.org

Furthermore, the study of oxovanadium complexes with various organic ligands is driven by their potential applications in catalysis and medicine. researchgate.netbohrium.com Organovanadium compounds have been investigated for their insulin-mimetic properties, with some showing greater efficacy than inorganic vanadium salts. nih.govnih.gov The synthesis of a compound like "this compound" would allow for the exploration of its catalytic and biological activities, contributing to these ongoing research efforts.

The table below summarizes the properties of some related oxovanadium complexes, providing a basis for predicting the potential characteristics of "this compound".

| Compound Name | Vanadium Oxidation State | Ligands | Key Research Findings |

| Vanadocene Dichloride | +4 | Cyclopentadienyl, Chloro | One of the first reported organovanadium complexes. wikipedia.org |

| Vanadium Carbonyl | -1 | Carbonyl | A binary carbonyl of vanadium. wikipedia.org |

| [VIVO(OH)(tBu2bpy)2]BF4 | +4 | Oxo, Hydroxo, di-t-butyl-bipyridine | Studied for hydrogen atom transfer reactivity. nih.gov |

| [VVO2(tBu2bpy)2]BF4 | +5 | Dioxo, di-t-butyl-bipyridine | The corresponding dioxo complex to the V(IV) species. nih.gov |

| (SiO2)V(Mes)(THF) | +3 | Mesityl, Tetrahydrofuran, Siloxy | A single-site catalyst for hydrogenation. rsc.org |

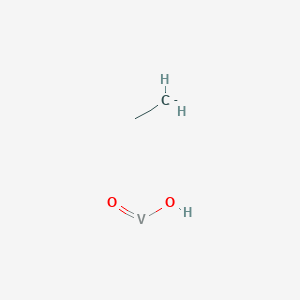

Structure

2D Structure

Eigenschaften

CAS-Nummer |

671235-16-8 |

|---|---|

Molekularformel |

C2H6O2V- |

Molekulargewicht |

113.01 g/mol |

IUPAC-Name |

ethane;hydroxy(oxo)vanadium |

InChI |

InChI=1S/C2H5.H2O.O.V/c1-2;;;/h1H2,2H3;1H2;;/q-1;;;+1/p-1 |

InChI-Schlüssel |

HXZNMIQCJHHAPW-UHFFFAOYSA-M |

Kanonische SMILES |

C[CH2-].O[V]=O |

Herkunft des Produkts |

United States |

Theoretical and Computational Investigations of Ethane;hydroxy Oxo Vanadium

Electronic Structure and Bonding Analysis

The electronic structure and bonding in Ethane (B1197151);hydroxy(oxo)vanadium are primarily dictated by the high oxidation state of the central vanadium(V) atom and the nature of its coordination sphere, which includes an oxo, a hydroxy, and an ethane (presumably ethoxide) ligand.

Density Functional Theory (DFT) Elucidation of Vanadium(V) Center

Density Functional Theory (DFT) calculations on analogous oxovanadium(V) complexes provide significant insights into the likely geometry and bonding of the Vanadium(V) center in Ethane;hydroxy(oxo)vanadium. For a model compound with a similar ligand set, a distorted tetrahedral or trigonal bipyramidal geometry is anticipated. The V=O bond is predicted to be the shortest and strongest, exhibiting significant double-bond character. The V-OH and V-OEt bonds will be longer, reflecting their single-bond nature.

Table 1: Predicted Geometrical Parameters for a Model VO(OH)(OEt)₂ Complex from DFT Calculations

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| V=O | 1.59 - 1.62 |

| V-OH | 1.75 - 1.80 |

| V-OEt | 1.80 - 1.85 |

| O-H | 0.96 - 0.98 |

| **Bond Angles (°) ** | |

| O=V-OH | 108 - 112 |

| O=V-OEt | 109 - 113 |

| HO-V-OEt | 105 - 109 |

| V-O-C | 120 - 125 |

Note: These values are estimations based on DFT calculations of similar oxovanadium(V) alkoxide and hydroxide (B78521) complexes and serve as a predictive model for this compound.

Ligand Field Theory and Molecular Orbital Analysis for this compound

In a simplified molecular orbital (MO) framework for a C₃ᵥ or lower symmetry, the bonding in the V=O unit involves a sigma (σ) bond and two pi (π) bonds. The σ bond arises from the overlap of the vanadium dz² orbital and the oxygen pz orbital. The two π bonds are formed by the overlap of the vanadium dxz and dyz orbitals with the corresponding oxygen px and py orbitals. This multiple bonding accounts for the short V=O distance and its high vibrational frequency.

Charge Distribution and Electronic Configuration Studies

The electronic configuration of the vanadium center in this compound is [Ar] 3d⁰, consistent with its +5 oxidation state. The high electronegativity of the oxygen atoms in the oxo, hydroxy, and ethoxy ligands leads to a significant polarization of the electron density away from the vanadium atom.

Natural Bond Orbital (NBO) analysis on analogous systems reveals a substantial positive charge on the vanadium atom, typically in the range of +1.5 to +2.0. The oxo ligand bears a significant negative charge (around -0.5 to -0.8), while the oxygen atoms of the hydroxide and ethoxide ligands also carry considerable negative charges. This charge distribution underscores the highly ionic character of the bonds within the complex.

Table 2: Predicted Natural Bond Orbital (NBO) Charges for a Model VO(OH)(OEt)₂ Complex

| Atom | Predicted NBO Charge (e) |

| V | +1.6 to +1.9 |

| O (oxo) | -0.6 to -0.8 |

| O (hydroxy) | -0.9 to -1.1 |

| H (hydroxy) | +0.4 to +0.5 |

| O (ethoxy) | -0.8 to -1.0 |

| C (ethoxy, α) | -0.1 to +0.1 |

| C (ethoxy, β) | -0.2 to -0.4 |

| H (ethoxy) | +0.1 to +0.2 |

Note: These charge distributions are predictive and based on NBO analyses of structurally related oxovanadium(V) complexes.

Predicted Spectroscopic Signatures from Computational Models

Computational models are invaluable for predicting the spectroscopic properties of novel or uncharacterized compounds. For this compound, we can anticipate distinct signatures in its vibrational and nuclear magnetic resonance spectra.

Theoretical Vibrational Frequencies (Infrared and Raman)

The calculated vibrational spectrum of a model for this compound is expected to be dominated by a strong band corresponding to the V=O stretching frequency, which is characteristic of oxovanadium(V) compounds. Other significant vibrational modes would include the V-OH and V-OEt stretching and bending frequencies, as well as the internal vibrations of the ethoxide ligand.

Table 3: Predicted Vibrational Frequencies for a Model VO(OH)(OEt)₂ Complex

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| O-H stretch | 3500 - 3700 | Medium |

| C-H stretches (ethoxy) | 2850 - 3000 | Medium-Strong |

| V=O stretch | 950 - 1050 | Strong |

| V-O (ethoxy) stretches | 550 - 650 | Medium |

| V-O (hydroxy) stretch | 450 - 550 | Medium |

| V-OH bend | 800 - 900 | Weak-Medium |

Note: These frequencies are unscaled and based on harmonic DFT calculations for analogous systems. Experimental values may differ due to anharmonicity and environmental effects.

Computation of Nuclear Magnetic Resonance (NMR) Chemical Shifts (e.g., ¹H, ¹³C, ⁵¹V, ¹⁷O)

NMR spectroscopy is a powerful tool for characterizing the local environment of different nuclei. Theoretical calculations can predict the chemical shifts for the various nuclei in this compound.

The ⁵¹V NMR chemical shift is particularly sensitive to the coordination environment and the nature of the ligands. For an oxovanadium(V) center with alkoxide and hydroxide ligands, the ⁵¹V chemical shift is expected to be in the typical range for such complexes. The ¹⁷O NMR spectrum would show distinct signals for the oxo, hydroxy, and ethoxy oxygen atoms, with the oxo oxygen being the most deshielded. The ¹H and ¹³C NMR spectra would provide information on the ethoxide ligand and the hydroxyl proton.

Table 4: Predicted NMR Chemical Shifts for a Model VO(OH)(OEt)₂ Complex

| Nucleus | Group | Predicted Chemical Shift (ppm) |

| ⁵¹V | V center | -500 to -700 |

| ¹⁷O | V=O | +1000 to +1200 |

| V-O H | +150 to +250 | |

| V-O Et | +200 to +300 | |

| ¹³C | -C H₂- | 60 - 70 |

| -C H₃ | 15 - 25 | |

| ¹H | -OH | 4.0 - 6.0 |

| -H ₂- | 3.5 - 4.5 | |

| -CH ₃ | 1.0 - 1.5 |

Note: Chemical shifts are referenced to standard compounds (VOCl₃ for ⁵¹V, H₂O for ¹⁷O, and TMS for ¹H and ¹³C) and are based on calculations for similar molecular environments.

Electronic Absorption (UV-Vis) and Circular Dichroism (CD) Spectral Predictions

Theoretical predictions of electronic spectra are crucial for identifying transient species and understanding their electronic structure. Time-dependent density functional theory (TD-DFT) is a common method for simulating UV-Vis absorption spectra. For oxovanadium complexes, these spectra are typically characterized by distinct electronic transitions.

Generally, the electronic spectra of oxovanadium(V) complexes, which have a d0 electronic configuration, are dominated by intense ligand-to-metal charge transfer (LMCT) bands. nih.gov For instance, studies on other oxoperoxovanadium(V) complexes have shown strong absorption bands attributed to peroxo to vanadium (O₂²⁻ ⟶ V) LMCT transitions, often appearing in the 370-390 nm range. nih.gov Weaker intensity bands at higher energies are typically assigned to intra-ligand (π → π*) transitions within the aromatic rings of organic ligands. nih.govresearchgate.net In contrast, oxovanadium(IV) (d¹) complexes can also exhibit lower energy d-d transitions, though these may be masked by more intense charge-transfer bands. nih.gov

The table below, based on data from related oxovanadium compounds, illustrates the types of transitions that would be computationally investigated for this compound.

| Compound Type | Transition Type | Typical Wavelength (nm) | Assignment |

| Oxoperoxovanadium(V) | LMCT | 371 - 382 | O₂²⁻ → V |

| Oxoperoxovanadium(V) | Intra-ligand | 239 - 304 | π → π* |

| Oxovanadium(IV) | LMCT | ~380 - 400 | Phenolate O → V |

| Oxovanadium(IV) | d-d | 500 - 850 | dxy → dxz, dyz |

This table is illustrative and based on data for various oxovanadium complexes. nih.govnih.gov The precise absorption bands for this compound would require specific theoretical calculations.

Circular Dichroism (CD) spectroscopy is a technique sensitive to molecular chirality, measuring the differential absorption of left and right circularly polarized light. dtic.mil If this compound were to exist as a chiral molecule (i.e., it is not superimposable on its mirror image), theoretical methods could predict its VCD (Vibrational Circular Dichroism) spectrum. dtic.mil The prediction process involves optimizing the molecular geometry and then calculating the vibrational frequencies and rotational strengths. This theoretical spectrum could then be used to confirm the molecule's absolute configuration if it were synthesized and analyzed experimentally. dtic.milnih.gov

Reaction Mechanism Predictions and Energy Landscape Mapping

Computational chemistry is instrumental in mapping the reaction pathways available to a molecule. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface (PES) can be constructed, revealing the thermodynamics and kinetics of possible transformations. youtube.comresearchgate.net

The potential energy surface (PES) is a conceptual and mathematical representation of a molecule's potential energy as a function of its geometric coordinates. youtube.com For a reaction involving this compound, such as the oxidative dehydrogenation of the ethane ligand, DFT calculations can be used to explore the PES. This exploration involves identifying stable intermediates (local minima on the PES) and the transition states that connect them. nih.gov

In related systems, such as the oxidation of ethane on vanadium oxide catalysts, the initial step is often the activation of a C-H bond. nih.govresearchgate.net Theoretical studies show that this can proceed via hydrogen atom abstraction by a vanadium-oxo species. researchgate.netresearchgate.net The resulting intermediates can include surface-bound ethoxide or ethanol-like species, which are crucial points on the pathway to products like ethylene (B1197577) or acetaldehyde. researchgate.net Mapping the PES for this compound would similarly involve locating these key stationary points to build a comprehensive picture of its reactivity.

A transition state (TS) represents the highest energy point along the lowest energy path between a reactant and a product (a first-order saddle point on the PES). nih.gov Computationally, a TS is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. nih.gov

The energy difference between the reactant and the transition state is the activation barrier (or activation energy), a critical factor determining the reaction rate. nih.gov DFT calculations have been successfully used to determine these barriers in related vanadium-oxo systems. For example, in the net hydrogen-atom self-exchange between a vanadium(IV) oxo-hydroxo complex and a vanadium(V) dioxo complex, the activation barrier was found to be significantly influenced by structural reorganization during the reaction. nih.gov The calculated barrier for this process highlights the importance of intrinsic kinetic factors, not just thermodynamics, in controlling reactivity. nih.gov

The following table presents calculated activation barriers for reactions in analogous vanadium systems, illustrating the type of data that would be sought for transformations of this compound.

| Reaction | System | Method | Activation Barrier (kcal/mol) |

| H-atom self-exchange | [VIVO(OH)(bpy)2]+ + [VVO2(bpy)2]+ | DFT | ΔH‡ = 15 ± 2 |

| Ethane C-H activation | Ethane + Vanadium Oxide Cluster | DFT | Pathway dependent |

Data sourced from related, experimentally and computationally studied systems. nih.govnih.gov

Reactions are rarely carried out in the gas phase; the surrounding solvent or environment can dramatically alter reaction pathways and energetics. rsc.org Computational models account for these influences using either implicit (continuum) models, which treat the solvent as a uniform dielectric medium, or explicit models, where individual solvent molecules are included in the calculation. rsc.org

Solvent effects can be profound. For instance, DFT calculations showed that the formation of a hydrogen-bonded precursor complex between two charged vanadium-oxo complexes was highly endothermic (+17.9 kcal/mol) in the gas phase due to Coulombic repulsion. nih.gov However, when the calculation was performed in an acetonitrile (B52724) continuum solvent model, the process became exothermic (-4.7 kcal/mol) because the solvent effectively shielded the electrostatic repulsion. nih.gov This demonstrates that the environment can fundamentally change the favorability of a reaction step. Furthermore, the choice of solvent can alter the relative stability of different intermediates, potentially changing the preferred reaction pathway altogether. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations on stationary points of the PES provide crucial thermodynamic and kinetic information, they present a static picture. Molecular dynamics (MD) simulations introduce temperature and time, allowing for the exploration of the dynamic behavior of molecules. mdpi.comresearchgate.net

In an MD simulation, the forces on atoms are calculated, and Newton's equations of motion are solved numerically to track the positions and velocities of atoms over time. rsc.org For a species like this compound, MD simulations could be used to:

Explore Conformational Space: Investigate the rotational and vibrational dynamics of the ethane and hydroxyl ligands and the flexibility of the vanadium coordination sphere.

Simulate Solvent Dynamics: Model the arrangement and rearrangement of solvent molecules around the complex, providing insight into solvation shells and specific solute-solvent interactions.

Observe Reaction Dynamics: In ab initio MD (AIMD), where forces are calculated "on-the-fly" using quantum mechanics, it is possible to simulate the actual bond-breaking and bond-forming events of a reaction, providing a dynamic view of the transition state crossing. rsc.org

While specific MD simulations for this compound are not available, the technique has been applied to understand complex processes like the interaction of molecules with surfaces and the behavior of materials at an atomic level. mdpi.comrsc.org

Advanced Spectroscopic and Structural Characterization of Ethane;hydroxy Oxo Vanadium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

¹H and ¹³C NMR for Organic Ligand Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of the organic ligands coordinated to the vanadium center. In the case of Ethane (B1197151);hydroxy(oxo)vanadium, ¹H and ¹³C NMR spectra provide definitive evidence for the structure and bonding of the ethane-derived moiety.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group. The methylene (B1212753) protons (-CH₂) adjacent to the oxygen atom would appear as a quartet, due to coupling with the methyl protons. The methyl protons (-CH₃) would, in turn, appear as a triplet. The chemical shifts of these signals are influenced by the electron-withdrawing nature of the oxovanadium core. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be sensitive to solvent and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. Two distinct signals would be observed for the two carbon atoms of the ethyl group. The carbon atom of the methylene group (-CH₂) bonded to the oxygen will be deshielded and appear at a lower field compared to the methyl carbon (-CH₃). The precise chemical shifts help in confirming the connectivity within the ligand.

A representative dataset for a related glycol-modified vanadium(V) oxoisopropoxide showed the absence of the hydroxyl proton resonance of the free di-ethylene glycol, indicating deprotonation and the formation of a V-O bond. researchgate.net

Interactive Table: Predicted ¹H and ¹³C NMR Data

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | -CH₂- | 3.5 - 4.5 | Quartet |

| ¹H | -CH₃ | 1.0 - 1.5 | Triplet |

| ¹H | -OH | Variable (broad) | Singlet |

| ¹³C | -CH₂- | 60 - 70 | - |

| ¹³C | -CH₃ | 15 - 25 | - |

⁵¹V NMR Spectroscopy for Vanadium Electronic Environment

⁵¹V NMR spectroscopy is a highly sensitive probe of the local electronic and geometric environment of the vanadium nucleus. udel.eduresearchgate.net The chemical shift of the ⁵¹V nucleus is particularly informative about the oxidation state, coordination number, and the nature of the coordinating ligands. For oxovanadium(V) complexes, the chemical shifts can span a wide range. The presence of the oxo group and the electronegativity of the other ligands, such as the hydroxy and ethoxy groups in Ethane;hydroxy(oxo)vanadium, significantly influence the shielding of the vanadium nucleus. udel.edursc.org

Solid-state ⁵¹V NMR can provide additional details about the chemical shift anisotropy and quadrupolar coupling, which are sensitive to the symmetry of the coordination sphere. udel.edunih.govscispace.com For instance, studies on various oxovanadium(V) complexes have shown that ⁵¹V magic angle spinning (MAS) NMR spectra are sensitive reporters of the coordination environment and geometry. researchgate.net

Interactive Table: Representative ⁵¹V NMR Parameters for Oxovanadium(V) Complexes

| Complex Type | Coordination Environment | Isotropic Chemical Shift (δ/ppm) | Quadrupolar Coupling Constant (CQ/MHz) |

| Oxovanadium(V) | Tetrahedral | -500 to -700 | 3 - 8 |

| Oxovanadium(V) | Trigonal bipyramidal | -400 to -600 | Moderate |

| Non-oxo Vanadium(V) | Dodecahedral | -220 to -228 | 5.0 - 6.4 nih.gov |

Two-Dimensional NMR Techniques (COSY, HSQC, NOESY)

To unambiguously assign the proton and carbon signals and to understand the spatial relationships between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show cross-peaks between the methylene and methyl protons of the ethyl group, confirming their scalar coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the proton signals with their directly attached carbon atoms. This would show a cross-peak between the methylene protons and the methylene carbon, and another between the methyl protons and the methyl carbon, providing definitive ¹H and ¹³C assignments. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. This could be used to probe the conformation of the organic ligand relative to the vanadium center and other ligands.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Oxidation State

UV-Visible spectroscopy is a valuable tool for investigating the electronic structure of transition metal complexes. libretexts.orglibretexts.orgusp.br The spectrum of an oxovanadium(V) complex like this compound is typically dominated by ligand-to-metal charge transfer (LMCT) bands in the UV region. lehigh.edu These transitions involve the promotion of an electron from a filled ligand-based orbital to an empty d-orbital on the vanadium center. The energy of these transitions is sensitive to the nature of the ligands and the geometry of the complex.

In some cases, d-d electronic transitions can be observed in the visible region, although for d⁰ V(V) complexes, these are formally forbidden. If the compound contains any paramagnetic V(IV) species, weak d-d transitions may become visible.

Interactive Table: Typical Electronic Transitions in Oxovanadium Complexes

| Transition Type | Wavelength Range (nm) | Molar Absorptivity (ε/L mol⁻¹ cm⁻¹) | Assignment |

| LMCT | 200 - 400 | High | O(p) → V(d) |

| d-d | 400 - 800 | Low | For V(IV) species |

Mass Spectrometry (ESI-MS, MALDI-TOF) for Molecular Weight and Fragmentation Pathways

Mass spectrometry is crucial for determining the molecular weight of the complex and for gaining insights into its stability and fragmentation patterns.

ESI-MS (Electrospray Ionization Mass Spectrometry): This soft ionization technique is well-suited for analyzing coordination complexes in solution. rsc.org It allows for the observation of the molecular ion peak, confirming the molecular formula of this compound. The fragmentation pattern observed in tandem MS (MS/MS) experiments can reveal the step-wise loss of ligands, providing information about the relative bond strengths within the molecule. nih.gov

MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): MALDI-TOF is another soft ionization method that can be used, particularly for less soluble or higher molecular weight species.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Vanadium Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly specific technique for detecting and characterizing species with unpaired electrons. nih.govdtic.mil While this compound as a V(V) (d⁰) species is diamagnetic and therefore EPR silent, this technique is invaluable for detecting the presence of any paramagnetic V(IV) (d¹) impurities or reduction products. udel.eduresearchgate.net The EPR spectrum of a V(IV) species is characterized by an eight-line hyperfine splitting pattern due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2). rsc.org The g-values and hyperfine coupling constants are sensitive to the coordination environment of the vanadium(IV) center.

Thermal Analysis (TGA, DSC) for Decomposition Pathways

Thermal analysis techniques provide information about the stability of the compound and its decomposition behavior upon heating.

TGA (Thermogravimetric Analysis): TGA measures the change in mass of a sample as a function of temperature. The TGA curve for this compound would show distinct mass loss steps corresponding to the removal of the various ligands. For instance, an initial mass loss might correspond to the loss of the hydroxyl group as water, followed by the decomposition of the ethyl group. The final residue is typically a stable vanadium oxide, such as V₂O₅. scispace.com

DSC (Differential Scanning Calorimetry): DSC measures the heat flow into or out of a sample as it is heated. It can detect phase transitions, such as melting, as well as exothermic or endothermic decomposition processes. The combination of TGA and DSC provides a comprehensive picture of the thermal decomposition pathway. researchgate.netresearchgate.net For example, the thermal decomposition of ethanethiol (B150549) has been shown to produce ethylene (B1197577) and hydrogen sulfide. nih.gov

Reactivity and Mechanistic Investigations of Ethane;hydroxy Oxo Vanadium

Fundamental Reaction Pathways

The intrinsic reactivity of hydroxo(oxo)vanadium centers is governed by a delicate interplay of ligand exchange, redox transformations, and proton transfer events. These fundamental processes dictate the species' behavior in catalytic environments.

Ligand exchange at the vanadium center is a critical step in the catalytic cycle, allowing for substrate binding and product release. The coordination environment of the vanadium ion is flexible, accommodating various ligands and geometries.

Studies on model oxovanadium(IV) complexes demonstrate that coordinated ligands, such as water molecules, can be readily substituted by other donor ligands like pyridine. researchgate.net For instance, the complex [V(O)(oda)(H2O)2] (where oda is oxydiacetate) undergoes substitution of its two water ligands. Similarly, in certain divanadium(V) complexes, alkoxido ligands can be replaced by solvent molecules such as water or dimethyl sulfoxide (B87167) (DMSO), indicating dynamic exchange processes are at play. acs.org The coordination geometry around the vanadium(IV) ion in such complexes often lies between a square pyramidal and a trigonal bipyramidal structure. nih.gov These substitution and exchange processes are fundamental to the mechanism of catalysis, as they create vacant sites for substrate coordination.

The ability of vanadium to exist in multiple stable oxidation states, primarily +3, +4, and +5, is central to its role in redox catalysis. lehigh.edulehigh.edu Electron transfer (ET) is the fundamental mechanism by which these redox reactions occur, involving the relocation of an electron from one chemical entity to another. wikipedia.org In the context of catalysis, the vanadium center acts as an electron acceptor (oxidizing agent) or electron donor (reducing agent). webassign.net

During the oxidation of ethane (B1197151), surface vanadium(V) species are reduced to V(IV) or V(III). lehigh.edulehigh.edu Spectroscopic studies have shown that while the majority of the surface vanadia species remain in the oxidized V(V) state during steady-state ethane oxidation, a small fraction is reduced. lehigh.edu The reoxidation of the reduced vanadium centers by molecular oxygen is a crucial step to complete the catalytic cycle. researchgate.net

A key process in this redox chemistry is the interconversion between vanadium(IV) oxo-hydroxo complexes, such as [V(IV)O(OH)(R2bpy)2]+, and vanadium(V) dioxo complexes, [V(V)O2(R2bpy)2]+. nih.govnih.gov This transformation represents the transfer of a hydrogen atom (a proton and an electron), highlighting the coupled nature of electron and proton transfer in these systems. Vanadium complexes are known to induce one-electron reduction and oxidation in various organic transformations. nih.gov

| Vanadium Species | Oxidation State | Role in Ethane Oxidation | Key Transformation |

|---|---|---|---|

| V(V)=O | +5 | Active oxidizing species | Reduction to V(IV) upon H-abstraction from ethane |

| V(IV)-OH | +4 | Reduced intermediate | Re-oxidation to V(V) by O2 |

| V(III) | +3 | Further reduced state | Re-oxidation to higher states |

Proton transfer is intrinsically linked to the redox chemistry of hydroxo(oxo)vanadium species. The formation of a V-OH group from a V=O species via hydrogen atom abstraction from a substrate like ethane is a proton-coupled electron transfer (PCET) event. researchgate.net

Research on the interconversion of [V(IV)O(OH)] and [V(V)O2] complexes has provided insight into the thermodynamics of these proton transfer reactions. The bond dissociation free energy (BDFE) of the VO-H bond in the complex [V(IV)O(OH)((t)Bu2bpy)2]+ was determined to be approximately 70.6 kcal mol⁻¹, indicating a relatively weak bond that facilitates hydrogen atom transfer. nih.govnih.gov These reactions, however, can be surprisingly slow, highlighting the importance of high intrinsic barriers to the transfer of a hydrogen atom, which involves significant structural reorganization around the vanadium center. nih.govnih.gov

Catalytic Applications and Reaction Mechanisms

The rich fundamental reactivity of hydroxo(oxo)vanadium compounds makes them versatile catalysts for a variety of chemical transformations, most notably selective oxidation reactions.

Hydroxo(oxo)vanadium species are key components in catalysts for the oxidative dehydrogenation (ODH) of ethane to ethene, a reaction of significant industrial importance. researchgate.net Supported vanadium oxide catalysts are highly effective for this and other selective oxidation processes, including the oxidation of alcohols and other alkanes. nih.gov

The generally accepted Mars-van Krevelen mechanism is often invoked for these reactions. In the context of ethane ODH, the catalytic cycle involves:

Activation of Ethane : The reaction is initiated by the abstraction of a hydrogen atom from ethane by a vanadium oxo species (V=O) on the catalyst surface. This is often the rate-determining step. lehigh.eduresearchgate.net This forms an ethyl radical and a reduced vanadium-hydroxo (V-OH) group. researchgate.net

Product Formation : The resulting ethyl species subsequently desorbs as ethene. researchgate.net

Catalyst Reoxidation : The reduced vanadium centers are then re-oxidized by gas-phase oxygen, regenerating the active V=O sites and producing water. researchgate.net

Computational studies using Density Functional Theory (DFT) have further elucidated these pathways, modeling the interaction of ethane with isolated vanadate (B1173111) species and identifying the active sites for the reaction. researchgate.net

While highly effective for ethane ODH, catalysts based on hydroxo(oxo)vanadium species can oxidize a range of organic substrates. The selectivity of these reactions—the ability to favor the formation of a desired product over others—is a critical aspect of their utility.

The substrate scope includes other light alkanes, such as propane (B168953) and n-butane, as well as alcohols like ethanol. nih.gov In the oxidation of cyclohexane (B81311) with certain divanadium(V) complexes, cyclohexanol (B46403) and cyclohexanone (B45756) are the exclusive products, demonstrating high selectivity. acs.org However, in other systems, the oxidation of alkanes like n-heptane can lead to a mixture of products, indicating the involvement of less selective free radical pathways. nih.gov

| Substrate | Catalyst System | Primary Products | Selectivity Notes |

|---|---|---|---|

| Ethane | Supported Vanadium Oxide | Ethene, Acetaldehyde | Selectivity influenced by peroxo species. researchgate.net |

| Cyclohexane | Divanadium(V) carbohydrazone complexes | Cyclohexanol, Cyclohexanone | High selectivity reported under specific conditions. acs.org |

| n-Heptane | Oxovanadium(IV) quinolinolate complexes | Mixture of oxidation products | Proceeds via free hydroxyl radicals. nih.gov |

| Ethanol | Titania-supported Vanadia | Acetaldehyde | Highly active for alcohol ODH. nih.gov |

| 2,6-di-tert-butylphenol | [V(V)O2(bpy)2]+ type complexes | Corresponding phenoxyl radical | Model system for H-atom abstraction. nih.govnih.gov |

Oxidative Catalysis Mediated by Ethane;hydroxy(oxo)vanadium

Identification and Characterization of Catalytic Intermediates

The transient nature of catalytic intermediates makes their identification and characterization a significant challenge. However, a combination of spectroscopic techniques and trapping experiments has provided insight into species formed during reactions catalyzed by vanadium complexes. In oxidation catalysis, for instance, oxo(peroxo)vanadium(V) species have been identified as key intermediates. rsc.org

In one study, the reaction of oxo(corrolato)vanadium(IV) complexes with hydrogen peroxide led to the formation of an oxo(peroxo)(corrolato)vanadium(V) complex, which was established as the true catalytic intermediate in epoxidation reactions. rsc.org Similarly, the reaction of vanadium(IV)-oxo-hydroxo compounds with oxygen in THF has been shown to produce oxo-peroxo-vanadium(V) products. nih.gov This transformation is complex, potentially involving a transient cis-dioxo vanadium(V) species before the final peroxo complex is formed. nih.gov

The characterization of such intermediates often relies on a multi-technique approach. For example, a putative catalytic intermediate in the coupling of propylene (B89431) oxide and CO2 was characterized using X-ray diffraction and 51V-NMR, confirming its structure and catalytic relevance. researchgate.net

Table 1: Examples of Identified Vanadium Catalytic Intermediates

| Precursor Complex Type | Reaction | Identified Intermediate | Characterization Techniques |

|---|---|---|---|

| Oxo(corrolato)vanadium(IV) | Epoxidation with H₂O₂ | Oxo(peroxo)(corrolato)vanadium(V) | Spectroscopic analysis |

| Vanadium(IV)-oxo-hydroxo | Oxidation with O₂ in THF | Oxo-peroxo-vanadium(V) | ¹H NMR, Optical Spectroscopy |

Role of Oxo and Hydroxyl Ligands in Catalytic Cycles

The oxo (V=O) and hydroxyl (V-OH) ligands are not mere spectators; they are intimately involved in the catalytic cycle, influencing both the electronic structure of the metal center and the reaction mechanism itself. mdpi.com Computational studies on vanadium-containing enzymes have shown that the oxo and hydroxo ligands can guide substrate positioning and facilitate proton-relay steps without a change in the vanadium oxidation state. acs.org

The interconversion between metal-oxo and metal-hydroxo species is a fundamental step in many oxidation reactions, often proceeding through hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET) mechanisms. nih.gov For example, a vanadium(V) dioxo complex can abstract a hydrogen atom from a substrate to form a vanadium(IV) oxo-hydroxo complex. nih.gov The strength of the resulting V-OH bond is a key thermodynamic parameter governing the reactivity. nih.gov

In heterogeneous catalysis, the nature of these groups is also critical. On zeolite supports, the reactivity of the vanadyl oxygen (V=O) was predicted to be low towards hard nucleophiles, whereas the vanadyl hydroxide (B78521) (V-OH) was found to be more nucleophilic. mdpi.com This difference in reactivity highlights the distinct roles these ligands play in activating substrates.

Other Catalytic Transformations (e.g., Hydrogenation, C-H Activation, Polymerization)

Beyond oxidation, hydroxy(oxo)vanadium and related vanadium complexes are active in a range of other important transformations. acs.orgresearchgate.net

Hydrogenation: Vanadium has emerged as a cost-effective catalyst for hydrogenation, a reaction vital for producing everything from petrochemicals to vitamins. anl.govlabmanager.com Mechanistic studies suggest that the catalytic activity is highly dependent on the vanadium's electronic and coordination environment. To be effective, the vanadium center often needs to be in a reactive and unstable +3 oxidation state, highly dispersed, and "low-coordinated" to allow for substrate binding. anl.govlabmanager.com Homogeneous hydrogenation processes typically involve the formation of an intermediate alkene-metal(H)₂ complex following the oxidative addition of H₂ to the metal center. wikipedia.org

C-H Activation: The functionalization of C-H bonds is a powerful tool in organic synthesis, and vanadium complexes have shown promise in this area. thieme-connect.de These reactions often involve an organometallic intermediate formed via C-H activation, followed by oxidation and reductive elimination to form new C-C or C-O bonds. youtube.com The inherent selectivity and unique catalytic activity of vanadium can help minimize undesirable side reactions. researchgate.net

Polymerization: Vanadium-based catalysts have a long history in olefin polymerization, particularly for producing specialty elastomers like ethylene-propylene-diene (EPDM) rubbers. bohrium.comscite.ai They are known for providing excellent control over molecular weight and monomer sequence. scite.ai A wide variety of vanadium complexes, including those with oxo- and other N- and O-based ligands, have been developed as single-site catalysts for ethylene (B1197577), α-olefin, and cycloolefin (co)polymerization. maastrichtuniversity.nlresearchgate.net In many Ziegler-Natta type systems, vanadium active sites are supported on magnesium chloride, and their interaction with co-catalysts like aluminum alkyls is crucial for initiating polymerization. researchgate.net

Spectroscopic Monitoring of Reaction Progress and Transient Species

In situ and operando spectroscopy are indispensable tools for observing catalysts under working conditions, providing real-time information on reaction progress and the evolution of transient species. uu.nlsemanticscholar.org

For vanadium-based systems, several techniques are particularly powerful:

UV-visible (UV-vis) Spectroscopy: This technique is sensitive to the oxidation state of vanadium ions. It has been used to monitor the state of charge in vanadium redox flow batteries by tracking the concentrations of V(II), V(III), V(IV), and V(V) ions in solution. researchgate.netacs.org Online monitoring systems using UV-vis can track electrolyte composition and imbalances during battery cycling. rsc.org

Raman Spectroscopy: This is a key technique for characterizing the structure of supported vanadium oxide catalysts. It can distinguish between isolated surface VO₄ species and polymeric vanadates, and it can detect changes in the catalyst structure upon hydration, dehydration, or reaction. lehigh.edulehigh.eduacs.org

X-ray Absorption Near Edge Structure (XANES): XANES provides information about the oxidation state and coordination geometry of the vanadium center. It is often used in conjunction with other techniques to provide a comprehensive picture of the catalyst's electronic and molecular structure. lehigh.eduacs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is specific to paramagnetic species, making it an excellent tool for detecting and quantifying V(IV) and V(II) species, which are important in redox catalysis and as intermediates in polymerization. rsc.org

These combined spectroscopic approaches have been used to investigate the molecular structures of highly dispersed vanadium oxide on silica (B1680970), revealing that isolated VO₄ species are present in the dehydrated state, while hydration leads to the formation of polymeric chains. lehigh.eduacs.org

Kinetic Studies and Derivation of Rate Laws for Catalytic Cycles

Kinetic studies are fundamental to understanding reaction mechanisms, optimizing process conditions, and quantifying catalyst performance. acs.orgresearchgate.net For vanadium-catalyzed reactions, these studies often involve monitoring the disappearance of reactants or the formation of products over time under varying conditions (e.g., concentration, temperature, pressure).

For example, detailed kinetic analysis of the hydrogen atom transfer between a vanadium(IV) oxo-hydroxo complex and a vanadium(V) dioxo complex revealed the reaction to be surprisingly slow. nih.gov The determination of the rate constant for this self-exchange reaction, along with thermodynamic data, allowed the application of the Marcus cross relation to predict the rates of related reactions with reasonable accuracy. nih.gov

In the gas-phase partial oxidation of furfural (B47365) over vanadium-based catalysts, a kinetic study demonstrated that the desired product (maleic anhydride) and undesired byproducts (COₓ) were formed through parallel pathways. rsc.org The experimental data were successfully fitted to a Langmuir-Hinshelwood kinetic model, which provided insights into the surface reaction mechanism. rsc.org The study also revealed that the apparent activation energy for the desired partial oxidation was higher than for the complete oxidation, indicating that higher temperatures favor selectivity towards maleic anhydride (B1165640). rsc.org

Kinetic investigations of ethylene polymerization using certain vanadium catalysts have shown that over 80% of the vanadium employed can form active polymerization sites, confirming the high efficiency of the system. researchgate.net Such studies are crucial for understanding catalyst deactivation pathways and improving catalyst stability and productivity. scite.ai

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Hydrogen peroxide |

| Propylene oxide |

| Carbon dioxide |

| Ethylene |

| α-olefin |

| Cycloolefin |

| Furfural |

Applications and Interdisciplinary Research Frontiers Academic Focus

Biomimetic Studies and Model Systems in Bioinorganic Chemistry

The study of "Ethane;hydroxy(oxo)vanadium" and related simple oxovanadium complexes provides significant insights into the roles of vanadium in biological systems. These compounds serve as crucial model systems in bioinorganic chemistry, helping to unravel the mechanisms of complex vanadium-dependent enzymes and their interactions with biological molecules.

Vanadium is a key component in the active sites of certain enzymes, notably vanadium-dependent haloperoxidases (VHPOs) and nitrogenases. umich.eduumich.edu Synthetic complexes, including those structurally related to "this compound," are instrumental in modeling the structure and function of these enzymatic centers. umich.edu

Vanadium-dependent haloperoxidases, found in marine algae and fungi, catalyze the oxidation of halides (Cl⁻, Br⁻, I⁻) by hydrogen peroxide. researchgate.netnih.gov This process generates reactive halogenating species used to produce a wide array of halogenated organic compounds. umich.edunih.gov The vanadium center in these enzymes remains in the +5 oxidation state throughout the catalytic cycle, acting as a Lewis acid to activate hydrogen peroxide. umich.eduumich.edu Model complexes are synthesized to replicate the trigonal bipyramidal coordination environment of the vanadium active site, which typically involves coordination to oxygen and a histidine residue. umich.edu Research with these models helps to elucidate the reaction mechanism, including the essential role of protonation for the halide oxidation to occur. umich.edu

Vanadium nitrogenases are alternative nitrogen-fixing enzymes produced by some bacteria under molybdenum-deficient conditions. researchgate.netnih.gov They contain an iron-vanadium cofactor where vanadium is part of a complex cluster. researchgate.net Low-valent vanadium complexes are synthesized to model the activation and reduction of dinitrogen (N₂) and other substrates like alkynes and isonitriles. researchgate.net These models provide fundamental understanding of the complex redox chemistry involved in nitrogen fixation.

Table 1: Comparison of Vanadium-Dependent Enzymes and Model System Focus

| Feature | Vanadium-Dependent Haloperoxidases (VHPOs) | Vanadium Nitrogenases | Model System Focus |

| Biological Function | Halogenation of organic substrates nih.gov | Reduction of dinitrogen (N₂) to ammonia (B1221849) nih.gov | Replicating catalytic activity and structure |

| Vanadium Oxidation State | V(V) (static during catalysis) umich.edu | Varies (involves low-valent states) researchgate.net | Stabilizing specific oxidation states |

| Active Site Structure | Trigonal bipyramidal V(V) center umich.edu | Iron-vanadium cluster researchgate.net | Mimicking coordination environment |

| Catalytic Mechanism | Lewis acid activation of H₂O₂ umich.edu | Reductive protonation of N₂ researchgate.net | Elucidating reaction pathways |

Understanding the interaction between vanadium species and biomolecules is crucial for comprehending their biological activity. The belief that the therapeutic actions of some vanadium compounds are linked to their binding to proteins has spurred significant research in this area. nih.gov Oxovanadium(IV) complexes have been studied with dipeptides to model these interactions. nih.gov X-ray crystallography of these model systems reveals that the vanadium atom often adopts a distorted octahedral coordination. nih.gov It can bind to a tridentate dipeptide ligand through the amine nitrogen, the deprotonated peptide nitrogen, and a carboxylate oxygen atom. nih.gov

These studies are critical for clarifying how vanadium compounds are transported and distributed in biological systems and how they might interact with protein targets. nih.govnih.gov For example, in the bloodstream, vanadyl (VO²⁺) ions show a strong preference for binding to proteins like transferrin and albumin, as well as to smaller molecules such as citrate (B86180) and lactate. nih.gov The specific coordination chemistry dictates the stability and reactivity of the vanadium species in a biological environment. nih.gov

Vanadium compounds are known to influence various biological signaling pathways, primarily through their interaction with enzymes that handle phosphate (B84403) groups. nih.gov The similarity in structure between vanadate (B1173111) (H₂VO₄⁻) and phosphate (H₂PO₄⁻) allows vanadium species to act as potent inhibitors of several phosphatases, including protein tyrosine phosphatases (PTPs) and alkaline phosphatases. nih.govnih.gov

By inhibiting these enzymes, vanadium compounds can modulate the phosphorylation state of key proteins, thereby affecting intracellular signaling cascades. nih.gov For instance, the inhibition of PTPs can mimic the effects of insulin (B600854) signaling, a phenomenon extensively studied in a non-clinical context to understand the fundamental biochemical mechanisms. researchgate.netresearchgate.net Research also explores the interaction of vanadium with other enzymes like ATPases and ribonucleases. nih.gov Furthermore, vanadium compounds have been shown to inhibit not only protein tyrosine phosphatases but also serine/threonine phosphatases, such as protein phosphatase 2A (PP2A), which are crucial regulators of numerous cellular processes. mdpi.com These investigations, which exclude direct clinical applications, are vital for building a foundational understanding of vanadium's role in metabolic regulation at a molecular level. nih.gov

Materials Science Applications and Advanced Functionality (Focus on Fundamental Principles)

The unique electronic and structural properties of vanadium compounds, including organometallic precursors like "this compound," make them valuable in materials science. These compounds serve as building blocks for advanced materials with tailored functionalities.

Vanadium oxides are a class of materials with diverse applications in catalysis, electronics, and energy storage, owing to vanadium's multiple stable oxidation states. acs.orgresearchgate.netacs.org The properties of these materials are highly dependent on their structure, morphology, and dimensionality. Simple oxovanadium complexes containing organic ligands, such as alkoxides, are effective precursors for the synthesis of vanadium oxide (e.g., V₂O₅, VO₂) nanomaterials with controlled architectures. researchgate.netmdpi.com

Hydrothermal or sol-gel synthesis methods using such precursors allow for the creation of nanostructured materials like nanowires, nanorods, nanotubes, and nanosheets. mdpi.com The organic ligand in the precursor plays a crucial role in controlling the hydrolysis and condensation rates during synthesis, which in turn dictates the morphology and crystal phase of the final oxide material. mdpi.commdpi.com This control over the material's architecture at the nanoscale is essential for optimizing its performance in applications such as electrodes for lithium-ion batteries and supercapacitors. researchgate.net

Table 2: Influence of Precursor Type on Vanadium Oxide Synthesis

| Precursor Type | Synthesis Method | Resulting Architecture | Key Advantage |

| Inorganic Salts (e.g., Metavanadate) | Chemical Precipitation researchgate.net | Nanoparticles researchgate.net | Simplicity of process |

| Alkoxide/Organic Complexes | Sol-Gel, Hydrothermal mdpi.com | Nanowires, Nanotubes, Nanosheets mdpi.com | High control over morphology and architecture |

| Polyoxovanadates | Thermal Decomposition acs.org | Ternary Oxide Nanocrystals acs.org | Access to complex multi-metal oxide phases acs.org |

| Vanadyl Phthalocyanine | Thermal Decomposition nih.gov | Nanocomposites (VN/C) nih.gov | One-step synthesis of composite materials nih.gov |

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. The ability to incorporate functional components, such as oxovanadium species, into the MOF structure opens up possibilities for creating highly active and selective catalytic materials.

An "this compound"-type complex can be used as a building block or post-synthetically grafted onto a MOF. By integrating these vanadium centers as nodes or as functional groups on the organic linkers, it is possible to create well-defined, isolated active sites. This precise placement of catalytic centers within the porous framework can enhance catalytic performance by preventing aggregation of active sites and improving access for substrates. Vanadium-containing MOFs are being explored for various catalytic applications, including oxidation reactions, where the tunable electronic properties and coordination environment of the vanadium site can be leveraged to optimize activity and selectivity.

Development of Sensors or Recognition Elements (Based on Chemical Principles)

The unique electrochemical properties of oxovanadium complexes, such as [VO(Hhida)(H2O)], position them as compelling candidates for the development of chemical sensors. The core principle lies in the reversible redox chemistry of the vanadium center, which can be modulated by the coordination environment and interaction with target analytes.

The development of sensors using such complexes is predicated on their ability to act as recognition elements. This can be achieved through several mechanisms:

Direct Electrochemical Detection: The vanadium(IV)/vanadium(V) redox couple exhibits a specific potential that can be measured using techniques like cyclic voltammetry. nist.gov When the complex interacts with an analyte, this potential can shift, or the current can change, providing a detectable signal. For instance, the binding of a target molecule to the vanadium center or the ligand can alter the electron density at the metal, thereby changing its redox potential.

Catalytic Amplification: In some sensor designs, the oxovanadium complex can catalyze a reaction involving the analyte. For example, vanadium-based nanozymes have been shown to possess peroxidase-mimetic activity, catalyzing the oxidation of a substrate in the presence of hydrogen peroxide. nih.gov This catalytic activity can be harnessed to produce a colorimetric or electrochemical signal proportional to the analyte's concentration. Doping of other materials with vanadium has been shown to enhance their sensing capabilities. nih.gov

Coordination-Based Sensing: The vacant coordination sites on the vanadium center or the functional groups on the ligand can selectively bind to specific ions or molecules. This binding event can be transduced into a measurable signal, such as a change in fluorescence or a shift in an absorption spectrum.

While research on the specific use of [VO(Hhida)(H2O)] in sensors is not extensively documented, the principles governing the use of other transition metal complexes in electrochemical sensors are directly applicable. mdpi.com The presence of the aminopolycarboxylate ligand (Hhida) offers multiple coordination sites and the potential for modification, allowing for the tuning of selectivity towards different analytes.

Table 1: Potential Sensing Mechanisms of Ethane (B1197151);hydroxy(oxo)vanadium

| Sensing Mechanism | Principle of Operation | Potential Analytes |

|---|---|---|

| Direct Voltammetry | Shift in the V(IV)/V(V) redox potential upon analyte binding. | Small molecules, ions |

| Catalytic Sensing | Catalytic oxidation/reduction of a substrate linked to the analyte concentration. | Neurotransmitters, pollutants |

Fundamental Energy Research Applications

The multifaceted redox behavior of vanadium is central to its application in energy research, particularly in energy storage and conversion.

Role in Redox Processes for Energy Storage (Chemical Mechanisms)

Vanadium compounds are the cornerstone of vanadium redox flow batteries (VRFBs), a leading technology for large-scale energy storage. nih.gov In conventional VRFBs, vanadium exists as simple aqua ions in four different oxidation states (V²⁺, V³⁺, VO²⁺, and VO₂⁺) in a sulfuric acid electrolyte. nih.gov However, the use of chelating ligands like aminopolycarboxylates, such as Hhida, can significantly modify and potentially improve the properties of the vanadium electrolyte. acs.orgdntb.gov.ua

The chemical mechanism for the role of a complex like [VO(Hhida)(H2O)] in energy storage would revolve around the stability and kinetics of its V(IV)/V(V) and V(IV)/V(III) redox couples. The ligand's role is crucial for several reasons:

Solubility and Stability: Aminopolycarboxylate ligands can enhance the solubility of vanadium species, potentially allowing for higher energy densities. acs.org They can also stabilize the different oxidation states of vanadium, preventing precipitation and extending the battery's lifespan.

Tuning Redox Potentials: The electronic properties of the ligand influence the redox potential of the metal center. vu.lt By carefully designing the ligand, it's possible to tune the cell voltage of the battery. For a mixed-valence binuclear complex involving the Hhida ligand, the redox potential for the V(IV,V)/V(V,V) couple has been measured, demonstrating the ligand's influence on the electrochemical properties. nist.gov

Kinetics of Electron Transfer: The ligand can affect the rate of electron transfer at the electrode surface. An ideal ligand would facilitate rapid and reversible redox reactions, leading to higher power densities and efficiencies.

Research into chelated vanadium electrolytes aims to overcome some of the limitations of traditional VRFBs, such as operating in highly acidic conditions and having limited energy density. acs.org Complexes with aminopolycarboxylate ligands are being explored to create near-neutral pH flow batteries, which would be safer and less corrosive. acs.org

Table 2: Key Redox Reactions in a Hypothetical [VO(Hhida)]-based Flow Battery

| Electrode | Redox Couple | Half-Reaction (Simplified) | Standard Potential |

|---|---|---|---|

| Positive | V(V)/V(IV) | [VO₂(Hhida)]⁻ + 2H⁺ + e⁻ ⇌ [VO(Hhida)(H₂O)] + H₂O | E° > 0 |

Photocatalysis and Artificial Photosynthesis (Mechanistic Understanding)

Oxovanadium complexes have demonstrated potential as catalysts in photocatalytic processes, including those relevant to artificial photosynthesis. researchgate.net Artificial photosynthesis aims to mimic the natural process of converting sunlight, water, and carbon dioxide into chemical fuels. nih.gov A critical step in this process is water oxidation, and certain vanadium complexes have been identified as potential catalysts for this reaction. researchgate.netbohrium.com

The mechanistic understanding of how a complex like [VO(Hhida)(H2O)] might function in photocatalysis involves several key steps:

Light Absorption and Excitation: While the ligand-centered and d-d transitions in many oxovanadium(IV) complexes are often in the visible or near-IR range, they can be involved in photosensitization processes. nih.gov In a typical photocatalytic system, a photosensitizer absorbs light and transfers energy or an electron to the vanadium complex.

Electron Transfer and Generation of Reactive Species: Upon photo-excitation or interaction with a photosensitizer, the vanadium complex can undergo electron transfer reactions. For example, oxidation of the V(IV) complex would generate a V(V) species. This highly oxidized species can then act as a powerful oxidant. In the context of artificial photosynthesis, this oxidized vanadium species could drive the oxidation of water to produce oxygen.

Studies on other oxovanadium complexes have shown that they can produce reactive oxygen species, such as singlet oxygen and hydroxyl radicals, upon irradiation, which can then be used to degrade pollutants or drive other chemical transformations. nih.govnih.gov The specific reactivity of the [VO(Hhida)(H2O)] complex would depend on its excited-state properties and its interaction with the surrounding medium and other components of the photocatalytic system. Research has also explored the role of vanadium in natural photosynthesis, suggesting it can act as a redox catalyst in the electron transport chain. nih.gov

Future Research Directions and Emerging Trends for Ethane;hydroxy Oxo Vanadium

Development of Novel Synthetic Strategies for Enhanced Structural and Stereochemical Control

A significant frontier in the study of Ethane (B1197151);hydroxy(oxo)vanadium lies in the development of sophisticated synthetic methods that offer precise control over its structure and stereochemistry. Future research will likely focus on:

Chiral Ligand Design: The synthesis of chiral analogues of Ethane;hydroxy(oxo)vanadium through the incorporation of chiral ligands is a primary objective. This will enable its application in asymmetric catalysis, a field of immense importance in the pharmaceutical and fine chemical industries. nih.govrsc.org The design of ligands that can create a specific chiral environment around the vanadium center is crucial for achieving high enantioselectivity in reactions such as the asymmetric oxidation of sulfides to sulfoxides or the epoxidation of allylic alcohols. acs.orgacs.org

"Chiral-at-Vanadium" Complexes: An emerging area is the synthesis of complexes where the chirality is centered at the vanadium atom itself, achieved through the controlled arrangement of achiral ligands. rsc.org This approach offers a novel strategy for inducing asymmetry and could lead to the discovery of catalysts with unique reactivity and selectivity.

Supramolecular Assemblies: The use of coordination-driven self-assembly to construct well-defined supramolecular structures from mononuclear vanadium building blocks is a promising avenue. acs.org This could lead to the formation of polynuclear this compound clusters with enhanced catalytic activity or novel material properties.

Advanced In Situ Spectroscopic Techniques for Real-time Mechanistic Elucidation

A deeper understanding of the reaction mechanisms is paramount for the rational design of more efficient catalysts based on this compound. The application of advanced in situ and operando spectroscopic techniques will be instrumental in this endeavor. These methods allow for the study of the catalyst under actual reaction conditions, providing invaluable insights into its dynamic behavior. researchgate.net

| Spectroscopic Technique | Information Gained |

| In situ Raman Spectroscopy | Identification of the active vanadium species, monitoring of changes in the V=O bond during the catalytic cycle. acs.org |

| In situ IR Spectroscopy | Characterization of adsorbed reactant molecules and reaction intermediates on the catalyst surface. uu.nl |

| X-ray Absorption Spectroscopy | Determination of the oxidation state and coordination environment of the vanadium center in real-time. rsc.orglehigh.edu |

| Electron Spin Resonance | Detection and characterization of paramagnetic V(IV) species that may be involved in the catalytic cycle. uu.nl |

By combining these techniques, researchers can construct a detailed picture of the catalytic cycle, identify rate-determining steps, and understand deactivation pathways. researchgate.netyoutube.com

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing New Vanadium Complexes

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of catalyst design. eurekalert.org For this compound and its derivatives, AI can accelerate the discovery of new catalysts with enhanced performance.

Future applications of AI in this area include:

Predictive Modeling: ML algorithms can be trained on existing experimental and computational data to predict the catalytic activity and selectivity of new vanadium complexes. umn.edu This data-driven approach can significantly reduce the time and cost associated with traditional trial-and-error methods. meryt-chemical.compsu.edu

High-Throughput Screening: AI can be used to rapidly screen large virtual libraries of potential ligands for this compound to identify promising candidates for synthesis and testing. joaiar.org

Generative Models: Advanced AI techniques, such as generative models, can propose entirely novel catalyst structures with optimized properties. eurekalert.org

The synergy between computational chemistry and AI will be a powerful tool for the rational design of next-generation vanadium catalysts. mdpi.comrsc.orglongdom.orgresearchgate.netjnu.ac.in

Exploration of Sustainable and Green Chemistry Approaches in Vanadium Complex Synthesis and Catalysis

The principles of green chemistry are increasingly guiding research in catalysis. rsc.org Future work on this compound will undoubtedly emphasize the development of more environmentally benign synthetic and catalytic processes.

Key areas of focus will be:

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids in both the synthesis of the complex and in its catalytic applications. nih.govacs.orgmdpi.com

Benign Oxidants: Utilizing environmentally friendly oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen in oxidation reactions catalyzed by this compound, which produce water as the only byproduct. rsc.org

Heterogenization of Catalysts: Immobilizing this compound onto solid supports such as silica (B1680970), polymers, or metal-organic frameworks (MOFs). researchgate.net This facilitates catalyst separation and recycling, leading to more sustainable and cost-effective processes.

| Green Chemistry Approach | Benefit |

| Use of Water as a Solvent | Non-toxic, inexpensive, and readily available. researchgate.net |

| Application of Hydrogen Peroxide | High atom economy, produces only water as a byproduct. researchgate.net |

| Catalyst Immobilization | Easy separation from the reaction mixture and potential for reuse. rsc.org |

Unveiling New Reactivity Modes and Catalytic Paradigms

While vanadium complexes are well-known for their activity in oxidation reactions, future research will aim to uncover new reactivity modes and catalytic applications for this compound. sci-hub.seosti.gov

Emerging areas of exploration include:

C-C Bond Forming Reactions: The development of this compound-based catalysts for enantioselective carbon-carbon bond-forming reactions, such as oxidative couplings, is a highly attractive goal. researchgate.netnih.govnih.gov

Alkane Functionalization: The selective oxidation of alkanes under mild conditions remains a significant challenge in chemistry. acs.org Research into the use of this compound for this purpose could lead to more efficient routes for the production of valuable chemicals. nih.gov

Biomass Conversion: The catalytic conversion of biomass into biofuels and value-added chemicals is a key area of sustainable chemistry. The potential of this compound and its derivatives to catalyze these transformations will be an important area of future investigation.

Q & A

Q. Tables for Key Data

| Catalyst System | Ethane Conversion (%) | Ethylene Selectivity (%) | Reference |

|---|---|---|---|

| VOx/Mg-Zr-MCM-41 | 55 | 43 | |

| Cr-O | 11 | 91 | |

| Fe₀.₁Mg₁.₉(dobdc) | N/A | 85 (Ethanol) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.